4-Bromo-3-chlorophenyl chloroformate
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Overview
Description
4-Bromo-3-chlorophenyl chloroformate is an organic compound with the molecular formula C7H3BrCl2O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chlorophenyl chloroformate can be synthesized through the reaction of 4-bromo-3-chlorophenol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction scheme is as follows:
4-Bromo-3-chlorophenol+Phosgene→4-Bromo-3-chlorophenyl chloroformate+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-bromo-3-chlorophenol and carbon dioxide.
Reduction: It can be reduced to form 4-bromo-3-chlorophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include carbamates, carbonates, and thiocarbonates.
Hydrolysis: The major product is 4-bromo-3-chlorophenol.
Reduction: The major product is 4-bromo-3-chlorophenol.
Scientific Research Applications
4-Bromo-3-chlorophenyl chloroformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the chloroformate group into organic molecules, which can then be further modified.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biochemistry: It is used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-bromo-3-chlorophenyl chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chlorophenol: A precursor in the synthesis of 4-bromo-3-chlorophenyl chloroformate.
Phenyl chloroformate: A simpler analogue without the bromine and chlorine substitutions.
4-Chlorophenyl chloroformate: Similar structure but lacks the bromine substitution.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C7H3BrCl2O2 |
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Molecular Weight |
269.90 g/mol |
IUPAC Name |
(4-bromo-3-chlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |
InChI Key |
PDVJNUHZXZVLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)Cl)Br |
Origin of Product |
United States |
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